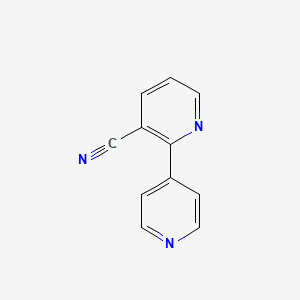

2-(Pyridin-4-yl)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRDNZLSKMYCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyridin 4 Yl Nicotinonitrile and Congeneric Nicotinonitrile Scaffolds

Classical and Established Synthetic Routes

Traditional methods for constructing the nicotinonitrile framework remain fundamental in organic synthesis, providing reliable and well-understood pathways to these heterocyclic structures.

Multi-Component Reaction Approaches to Nicotinonitriles

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. tcichemicals.comorganic-chemistry.orgacsgcipr.org This approach is prized for its atom economy, reduction of waste, and the ability to rapidly generate molecular complexity from simple precursors. acsgcipr.orgmdpi.com

A common MCR for synthesizing substituted nicotinonitriles involves the condensation of an aldehyde, an active methylene (B1212753) nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and a ketone, often in the presence of ammonium (B1175870) acetate (B1210297) which serves as the nitrogen source for the pyridine (B92270) ring. chem-soc.siresearchgate.net For instance, new diaryl-3-cyano-1H-pyridinone derivatives have been synthesized by heating a mixture of 2-acetylnaphthalene, an aromatic aldehyde, and ethyl cyanoacetate (B8463686) with ammonium acetate in ethanol (B145695). chem-soc.siresearchgate.net

Another prominent example is the Hantzsch dihydropyridine (B1217469) synthesis, a three-component reaction that combines an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium salt to form a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. tcichemicals.commdpi.com While not directly yielding a nicotinonitrile, this method is foundational for pyridine synthesis and can be adapted accordingly. The Biginelli reaction is another well-known MCR that produces dihydropyrimidinones but shares mechanistic principles with nicotinonitrile syntheses. tcichemicals.com

A three-component, one-pot synthesis has also been described using pyridine, malononitrile (or methyl cyanoacetate), and α-iodonicotinonitrile derivatives under modified Zincke reaction conditions. rawdatalibrary.net

Table 1: Examples of Multi-Component Reactions for Nicotinonitrile Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Nitrogen Source | Product Type | Ref |

| Aromatic Aldehyde | 2-Acetylnaphthalene | Ethyl Cyanoacetate | Ammonium Acetate | 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile | chem-soc.si |

| Aldehyde | β-Ketoester (2 eq.) | Not applicable | Ammonia | 1,4-Dihydropyridine | mdpi.com |

| Pyridine | Malononitrile | α-Iodonicotinonitrile | Pyridine | Substituted Nicotinonitrile | rawdatalibrary.net |

Ring Annulation and Cyclocondensation Strategies

Ring annulation, the process of building a new ring onto a pre-existing molecular framework, is a powerful strategy for synthesizing fused and polycyclic systems. scripps.eduwikipedia.org The Robinson annulation, a classic example, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com While typically used for carbocyclic systems, aza-Robinson annulation strategies have been developed for nitrogen-containing heterocycles. nih.gov This involves the conjugate addition of a cyclic imide to a vinyl ketone, followed by an acid-mediated intramolecular aldol-type condensation to yield fused bicyclic amides. nih.gov

Cyclocondensation reactions assemble the ring from acyclic precursors in a single step. A notable method for nicotinonitrile synthesis is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile to form an enamino-nitrile. This approach was utilized in the synthesis of furo[2,3-b]pyridine (B1315467) derivatives from nicotinonitrile precursors. eurjchem.com Another common strategy involves the reaction of enones with ethyl cyanoacetate in the presence of ammonium acetate, which proceeds through Michael addition, cyclization, and subsequent aromatization. researchgate.net

A FeCl₃-promoted condensation-cyclization of an enamino nitrile with α,β-unsaturated ketones has been shown to be an efficient route to multiply arylated nicotinonitriles. thieme-connect.com This method allows for the synthesis of fully and differentially substituted nicotinonitriles in just three steps. thieme-connect.com

One-Pot Synthetic Protocols

The synthesis of nicotinonitrile derivatives is frequently achieved through one-pot protocols. For example, a library of 2-oxopyridine (B1149257) carbonitriles was generated via a one-pot multicomponent reaction to yield pyridone intermediates, which were then further functionalized. researchgate.net Similarly, heating a mixture of 2-acetylnaphthalene, an aromatic aldehyde, ethyl cyanoacetate, and a high quantity of ammonium acetate in ethanol under reflux constitutes a one-pot synthesis of the corresponding nicotinonitrile derivatives. chem-soc.siresearchgate.net A straightforward one-pot method for preparing 1-aryl-3-trifluoromethylpyrazoles, which shares mechanistic steps with some pyridine syntheses, involves the reaction of in situ generated nitrile imines with a surrogate of acetylene. nih.gov

Catalyst-Assisted Synthesis

The use of catalysts, both organic and metal-based, has revolutionized the synthesis of complex molecules like 2-(pyridin-4-yl)nicotinonitrile by enabling milder reaction conditions, higher selectivity, and access to novel chemical transformations.

Organocatalysis in Nicotinonitrile Synthesis

Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. nih.gov This field has provided green and efficient alternatives to traditional metal-based catalysts. nih.gov In the context of pyridine synthesis, organocatalysts can facilitate various steps in the reaction cascade. For instance, proline-catalyzed versions of the Robinson annulation have been used to produce enantiomerically pure Wieland-Miescher ketone, a precursor for steroid synthesis. wikipedia.org

While specific examples of organocatalysis for the direct synthesis of this compound are not extensively detailed in the provided results, the principles are applicable. Nucleophilic organocatalysts like pyridine-N-oxides have been used for phosphorylation reactions, demonstrating their ability to activate substrates. researchgate.net Conceptually, organocatalysts could be employed to promote the initial Michael addition or the subsequent cyclization and dehydration steps in nicotinonitrile synthesis, potentially offering improved control over stereochemistry. For example, small heteroaromatic molecules have been shown to act as organocatalysts by intercepting high-energy intermediates in nucleotide synthesis, a principle that could be adapted to nicotinonitrile formation. nih.gov

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions like the Suzuki-Miyaura, Negishi, and Hiyama couplings are fundamental for synthesizing biaryl compounds, including 2-aryl-nicotinonitriles. nih.govrsc.org

The synthesis of this compound would typically involve the coupling of a pyridine-containing organometallic reagent with a halogenated nicotinonitrile, or vice versa. The Suzuki-Miyaura coupling, which uses a palladium catalyst to couple an organoboron compound with an organohalide, is a widely used method. rsc.org For example, a palladium-catalyzed cross-coupling of 5-iodo-3-trifluoromethylpyrazole with 4-chlorophenylboronic acid was used to synthesize the drug SC-560. nih.gov A similar strategy could be envisioned for coupling a pyridylboronic acid with a 2-chloronicotinonitrile.

Nickel-catalyzed cross-coupling reactions are also highly effective, particularly for coupling aryl and alkyl halides. researchgate.netnih.gov These reactions often proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov Nickel catalysts have been shown to be effective in coupling aryl sulfonates (derived from phenols) with Grignard reagents, expanding the scope of available starting materials. nih.gov The development of nickel-catalyzed methods for the arylation of nitriles is an active area of research, aiming to overcome challenges like the need for strong bases and the potential for catalyst inhibition by the nitrile group. scholaris.ca

Nanomaterial-Supported Catalysis

The use of nanomaterials as catalyst supports represents a significant advancement in the synthesis of nicotinonitrile scaffolds, offering high efficiency, catalyst recyclability, and environmentally friendly conditions.

A notable example is the use of a nanomagnetic metal-organic framework (MOF), Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, for the synthesis of a diverse range of nicotinonitrile derivatives. nih.govacs.org This catalyst facilitates a four-component reaction involving an oxo-propanenitrile, an acetophenone (B1666503) derivative, an aldehyde, and ammonium acetate. nih.govacs.org The reactions proceed via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. nih.govacs.org Optimal conditions were identified as solvent-free at 110 °C, leading to excellent yields (68–90%) and short reaction times (40–60 minutes). nih.govacs.org The magnetic nature of the Fe₃O₄ core allows for easy separation and recycling of the catalyst using an external magnet. nih.govacs.orgrsc.org

Another innovative approach utilizes a magnetic H-bond catalyst, Fe₃O₄@SiO₂@tosyl-carboxamide. rsc.orgresearchgate.net This catalyst, featuring urea (B33335) moieties on magnetic nanoparticles, activates reactants through hydrogen bonding. rsc.org The synthesis of nicotinonitriles using this catalyst also proceeds via the CVABO mechanism and demonstrates the versatility of magnetic nanoparticle-based catalysts. rsc.org The core-shell structure of these nanoparticles prevents aggregation and provides a stable platform for the catalytic process. rsc.org

N-doped graphitic carbon has also been explored as a support for Cu-ZnO nanoparticles, proving effective in catalytic processes like CO₂ hydrogenation to methanol (B129727). mdpi.com This highlights the potential of doped carbon matrices as robust supports for metal nanoparticle catalysts in various synthetic applications. mdpi.com

Table 1: Nanomaterial-Supported Synthesis of Nicotinonitrile Derivatives

| Catalyst | Reaction Type | Key Features | Yield (%) |

|---|---|---|---|

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Four-component reaction | Solvent-free, Recyclable, CVABO mechanism | 68-90 nih.govacs.org |

Green Chemistry Approaches in Nicotinonitrile Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of nicotinonitriles to minimize environmental impact and enhance sustainability. rsc.orgmdpi.com These approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. rsc.orgmdpi.comrasayanjournal.co.in

The development of syntheses in greener solvents or under solvent-free conditions is a key aspect of this initiative. mdpi.com For instance, the use of Cyrene™, a biodegradable, non-toxic solvent derived from cellulose, has been successfully demonstrated for nucleophilic aromatic substitution (SNAr) reactions of nicotinic esters. unimi.it Reactions in Cyrene™ at 150°C were completed in just 15 minutes, offering a significant reduction in reaction time compared to conventional methods. unimi.it Microwave-assisted synthesis has also emerged as a sustainable technique, reducing energy consumption and often leading to higher yields and fewer by-products. unimi.it

The application of nanomagnetic catalysts, as discussed previously, also aligns with green chemistry principles due to their recyclability and the often solvent-free reaction conditions. nih.govacs.orgejcmpr.com The use of plant extracts for the synthesis of metal nanoparticles is another promising green approach, offering a simple, cost-effective, and environmentally friendly method. ejcmpr.com

Furthermore, multicomponent reactions (MCRs) are inherently green as they combine multiple reactants in a single pot, reducing waste and improving atom economy. rasayanjournal.co.in The FeCl₃-promoted condensation-cyclization of an enamino nitrile and α,β-unsaturated ketones provides a facile route to multi-substituted nicotinonitriles, showcasing a strategy that can lead to complex molecules in fewer steps. thieme-connect.com

Table 2: Green Chemistry Strategies in Nicotinonitrile Synthesis

| Green Approach | Example | Advantages |

|---|---|---|

| Green Solvents | Cyrene™ for SNAr of nicotinic esters | Biodegradable, Non-toxic, Reduced reaction time unimi.it |

| Solvent-Free Synthesis | Nanomagnetic catalysis of four-component reactions | Reduced waste, High efficiency nih.govacs.org |

| Recyclable Catalysts | Fe₃O₄-based nanocatalysts | Easy separation, Reusability nih.govacs.orgrsc.org |

| Energy Efficiency | Microwave-assisted synthesis | Reduced energy consumption, Higher yields unimi.it |

Flow Chemistry Applications in Nicotinonitrile Production

Flow chemistry is emerging as a powerful technology for the production of fine chemicals and active pharmaceutical ingredients (APIs), offering improved safety, efficiency, and scalability compared to traditional batch processes. amt.ukresearchgate.netyoutube.com While specific patent literature on the flow synthesis of this compound was not found in the search, the general applications of flow chemistry are highly relevant to nicotinonitrile production. researchgate.net

Flow reactors provide precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, cleaner products, and faster reaction times. amt.ukyoutube.comnih.gov The small reactor volumes and excellent heat transfer capabilities of flow systems are particularly advantageous for handling highly exothermic or hazardous reactions safely. amt.uknih.gov

The continuous nature of flow chemistry allows for the seamless integration of multiple reaction and purification steps, streamlining the manufacturing process. youtube.com This can significantly reduce processing time, plant space, and energy usage. youtube.com For the synthesis of complex heterocyclic molecules like nicotinonitriles, flow chemistry can facilitate multi-step sequences and the in-situ generation and consumption of unstable intermediates. nih.gov The ability to easily scale up production by running the flow reactor for longer periods makes this technology attractive for industrial applications. youtube.com

Advanced Spectroscopic and Structural Elucidation of Nicotinonitrile Derivatives

The precise structural characterization of nicotinonitrile derivatives, such as 2-(Pyridin-4-yl)nicotinonitrile, is fundamental to understanding their chemical properties and potential applications. This is achieved through a combination of advanced spectroscopic and crystallographic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy in solution provides detailed information about the chemical environment and connectivity of atoms, while single-crystal X-ray diffraction reveals the exact three-dimensional arrangement of atoms and molecules in the solid state.

Photophysical Properties and Their Modulation

Absorption and Emission Characteristics (λmax, Stokes Shift)

The absorption and emission spectra of pyridine-containing compounds are fundamental to understanding their electronic transitions. For instance, a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have been synthesized and their optical properties studied in various solvents. nih.gov These compounds demonstrate how the electronic nature of substituents and the solvent environment can tune the absorption (λmax) and emission maxima. nih.gov

In a study on pyridin-1(2H)-ylacrylates, the parent compound displayed a fluorescence band at 469 nm. The introduction of electron-withdrawing groups resulted in blue shifts to 467 nm and 461 nm, while an electron-donating group caused a red shift to 473 nm. nih.gov Notably, these compounds exhibit large Stokes shifts, ranging from 101 to 146 nm, which is advantageous for clear fluorescence detection without interference from self-absorption. nih.gov

For pyridine-carbazole acrylonitrile (B1666552) derivatives, absorption maxima in solution were observed around 378-396 nm, attributed to π-π* transitions. nih.gov In the solid state, these compounds showed a bathochromic (red) shift. nih.gov The fluorescence emission for these derivatives was recorded at 540 nm and 604 nm, with 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile showing a significant 64 nm red shift in its emission compared to other related structures. nih.gov

Derivatives like 2-amino-4,6-diphenylnicotinonitriles show fluorescence emission maxima that are dependent on the solvent, for example, ranging from 397-405 nm in toluene (B28343) to 420-433 nm in DMSO. mdpi.com

Quantum Yields and Excited-State Lifetimes

The fluorescence quantum yield (ΦF) and excited-state lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. For some pyridine-carbazole acrylonitrile derivatives in powder form, fluorescence quantum yields have been measured at 0.05, 0.14, and 0.006. researchgate.net In a different study, luminescent polypyridyl heteroleptic Cr(III) complexes have been noted for their high quantum yields and long excited-state lifetimes. nih.gov

The study of a BODIPY-anthracene dyad, BDP-2, revealed a fluorescence quantum yield of 0.19 and an emission lifetime of 4.09 ns in THF. mdpi.com In acetonitrile (B52724) (MeCN), biexponential signals were observed with lifetimes of 3.62 ns and 5.38 ns. mdpi.com The shorter lifetime component is often attributed to emission from a charge-transfer state that becomes more populated in polar solvents. mdpi.com Nanosecond-transient absorption spectroscopy confirmed the formation of a long-lived triplet state for this compound, with a lifetime of up to 138 µs in MeCN. mdpi.com

Solvatochromic Behavior and Solvent Polarity Effects

Solvatochromism, the change in a substance's color with solvent polarity, is a key feature of many polar molecules, including pyridine (B92270) derivatives. This behavior indicates a significant difference in the dipole moments of the ground and excited states.

For 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines bearing electron-donating groups, a strong emission solvatochromism is observed, which suggests the formation of an intramolecular charge-separated state upon excitation. nih.gov The solvatochromic shifts in these molecules depend not only on the general polarity of the solvent but also on its hydrogen-bonding capabilities. nih.gov

In a study of 2-amino-4,6-diphenylnicotinonitriles, the fluorescence spectra showed marked solvent-dependent shifts. mdpi.com For instance, a pronounced red shift was observed in more polar solvents like methanol (B129727) and especially dimethyl sulfoxide (B87167) (DMSO), compared to less polar solvents like dichloromethane (B109758) and toluene. mdpi.com This highlights the influence of the solvent environment on the fluorescence properties, which can be correlated with the molecule's dipole moment. mdpi.com

The study of betaines, such as those derived from uracils, also provides insight into solvatochromic effects. The location of absorption and fluorescence bands for these compounds is sensitive to both the solvent and the substituents on the molecule. researchgate.net

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular motion in the aggregated state.

The AIE phenomenon has been demonstrated in pyridinium (B92312) salts. nih.gov For example, certain pyridinium carbazoles are virtually non-emissive in solution, with photoluminescence quantum yields (PLQY) below 0.1%. nih.gov However, in the solid state, their PLQY values increase significantly, up to 18.7%, representing an emission increase of up to 187-fold compared to the solution phase. nih.gov This AIE activity is driven by non-covalent intermolecular interactions, such as pyridinium-pyridinium interactions, in the crystalline state. nih.govosi.lv

A general and straightforward method to achieve AIE in simple organic molecules is through the protonation of pyridines with a strong acid. rsc.org The nature of the counter-ion can also play a crucial role in the efficiency of the AIE, with some counter-ions providing better stabilization of intermolecular π+–π interactions in the crystal lattice. rsc.org

Structure-Photophysical Property Relationships

The relationship between a molecule's structure and its photophysical properties is a cornerstone of materials chemistry. In pyridine derivatives, systematic modifications to the molecular framework allow for the fine-tuning of their optical behavior.

For 2-amino-4,6-diphenylnicotinonitriles, the presence and position of substituents have a clear effect on emission. mdpi.com For instance, methoxy (B1213986) substitutions at different positions on the phenyl rings can lead to either blue or red shifts in the emission maximum. mdpi.com

In the case of pyridin-1(2H)-ylacrylates, the position of substituents on the cyclic framework significantly affects their fluorescent properties. nih.gov Electron-withdrawing groups generally induce blue shifts, while electron-donating groups cause red shifts. nih.gov This demonstrates the capacity for micro-modifications to fine-tune the luminescent properties of these materials. nih.gov

Photoinduced Electron/Energy Transfer Mechanisms

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. This process is often responsible for the quenching of fluorescence and can be harnessed for various applications, including chemical sensing.

In some systems, PET can be a key de-excitation pathway. For example, the fluorescence of certain 1,8-naphthalimide (B145957) probes can be quenched via PET, and this process can be modulated by the presence of analytes like acids or bases, forming the basis of a sensor. mdpi.com The protonation of a receptor site can inhibit the PET process, leading to a "turn-on" fluorescence response. mdpi.com

The triplet state of a molecule can also be involved in electron transfer. Studies on modified Zn-azurin proteins containing tryptophan have shown that the triplet state is the parent state for electron transfer. escholarship.org The presence of an electron acceptor quenches the phosphorescence while increasing the electron transfer quantum yield, without affecting the fluorescence quantum yield. escholarship.org In other systems, transient optical absorption spectroscopy has been used to reveal that visible light excitation can result in electron transfer to a pyridine moiety within nanoseconds. escholarship.org

Mechanistic Studies of Intermolecular Interactions and Supramolecular Assemblies

Hydrogen Bonding Networks

Hydrogen bonding is a primary directional force in establishing the supramolecular architecture of crystals containing pyridyl and cyano functional groups. The nitrogen atom of the pyridin-4-yl group is a strong hydrogen bond acceptor, while the nitrile nitrogen can also participate in weaker hydrogen bonds.

In the absence of stronger hydrogen bond donors, C—H···N interactions often dictate the crystal packing. For instance, in cocrystals of 4,4'-bipyridine (B149096) with carboxylic acids like piperonylic acid, a robust O—H···N hydrogen bond forms the primary interaction, creating a heterosynthon with a characteristic ring motif. mdpi.com In a 2:1 cocrystal of 4-nitrophenol (B140041) and 4,4'-bipyridine, O—H···N(pyridyl) hydrogen bonds lead to the formation of distinct three-molecule aggregates. iucr.org These examples highlight the reliability of the pyridyl nitrogen as a primary acceptor site.

When stronger donors are absent, weaker C—H···N interactions involving the nitrile group become significant. These interactions, along with C—H···O contacts, contribute to the formation of stable, extended networks. mdpi.com The interplay between strong O—H···N or N—H···N bonds and weaker C—H···N/O bonds results in complex and diverse multidimensional supramolecular architectures. researchgate.net A comprehensive study on a series of cocrystals containing hydroxyl, pyridine (B92270), and cyano groups revealed that the hydroxyl···pyridine heterosynthon is exceptionally persistent, forming in all 17 studied cases over the potential hydroxyl···cyano interaction. nih.govresearchgate.net This underscores a clear hierarchy in hydrogen bond strength, which is a key principle in crystal engineering.

Table 1: Representative Hydrogen Bond Geometries in Pyridine-Containing Systems

| Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Associated Compound/System | Citation |

|---|---|---|---|---|

| O-H···N(pyridyl) | ~2.6 | ~172-178 | Carboxylic Acid / 4,4'-Bipyridine Cocrystals | mdpi.com |

| O-H···N(pyridyl) | N/A (H3···N1 = 1.84) | N/A | 4-Nitrophenol / 4,4'-Bipyridine Cocrystal | iucr.org |

| C-H···N(pyridyl) | ~3.5 | ~134 | Piperonylic Acid / 4,4'-Bipyridine Cocrystal | mdpi.com |

| C-H···O(carboxyl) | ~3.4 | ~159 | Piperonylic Acid / 4,4'-Bipyridine Cocrystal | mdpi.com |

π-π Stacking Interactions

Aromatic π-π stacking interactions are crucial non-covalent forces that contribute significantly to the stabilization of crystal lattices containing pyridine rings. These interactions occur between the electron-rich π-systems of adjacent aromatic moieties.

In crystal structures involving pyridyl groups, π-π stacking often occurs between parallel-displaced rings. The centroid-to-centroid distance is a key parameter used to characterize the strength of this interaction, with typical values ranging from 3.4 Å to 3.8 Å for stabilizing interactions. nih.gov For example, in a cocrystal of 4-nitrophenol and 4,4'-bipyridine, π-π interactions are observed between adjacent 4,4'-bipyridine molecules with a centroid-to-centroid distance of 3.8255(11) Å. iucr.org In another structure containing pyridine-2,5-dicarboxylate (B1236617) fragments, stacking interactions were noted with centroid-centroid distances of 3.4747(7) Å and 3.7081(7) Å. researchgate.net

The geometry of the stacking can be complex, involving not only pyridine-pyridine interactions but also pyridine-phenyl or pyridine-heterocycle stacking. researchgate.netnih.gov In a crystal of 4-(anthracen-9-yl)pyridine, weak face-to-face π–π stacking interactions with a centroid-to-centroid distance of 3.6061(2) Å link molecular networks together. nih.gov The strength and geometry of these interactions can be tailored by modifying substituents on the aromatic rings, which in turn influences the electronic properties and can be used to tune the light-emission characteristics of the resulting materials. rsc.org Theoretical studies have shown that the relative orientation of the stacked rings is important; for instance, pyridine stacking with benzene (B151609) prefers a parallel-displaced orientation where the nitrogen atom is away from the benzene π-cloud to minimize repulsion. nih.gov

Table 2: Examples of π-π Stacking Geometries in Pyridine-Containing Crystals

| Interacting Rings | Centroid-Centroid Distance (Å) | Associated Compound/System | Citation |

|---|---|---|---|

| 4,4'-Bipyridine···4,4'-Bipyridine | 3.8255(11) | 4-Nitrophenol / 4,4'-Bipyridine Cocrystal | iucr.org |

| Pyridine-dicarboxylate···Pyridine-dicarboxylate | 3.4747(7) & 3.7081(7) | Zinc / Pyridine-2,5-dicarboxylate Polymer | researchgate.net |

| Pyridine···Pyridine | 3.7523(13) | Piperonylic Acid / 4,4'-Bipyridine Cocrystal | mdpi.com |

| Anthracene···Anthracene | 3.6061(2) | 4-(Anthracen-9-yl)pyridine | nih.gov |

| Pyridine···Benzene | 3.6270(18) & 3.8685(18) | [ZnCl4] salt of a pyridinium (B92312) dication | researchgate.net |

C-H...π and other Weak Non-Covalent Interactions

Beyond the more dominant hydrogen bonds and π-π stacking, a network of weaker non-covalent interactions, including C-H···π and halogen-π contacts, provides additional stability to the crystal lattice and influences the final supramolecular assembly.

C-H···π interactions, where a C-H bond acts as a weak donor to an aromatic π-system, are ubiquitous in the packing of aromatic molecules. In the crystal structure of 4-(anthracen-9-yl)pyridine, molecules are connected by intermolecular C—H···π interactions between a hydrogen atom and an adjacent pyridine ring, with a hydrogen-to-centroid distance of 2.7391(2) Å, forming cyclic dimers. nih.gov These interactions can be surprisingly influential; studies on pyridinium salts have shown that the introduction of C-H···π interactions can disrupt the ionic crystal lattice, leading to significant increases in solubility. researchgate.net

Crystal Engineering Principles Applied to Nicotinonitrile Derivatives

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. psu.edu Nicotinonitrile derivatives are excellent candidates for crystal engineering due to their combination of well-defined hydrogen bond acceptors (pyridine and nitrile nitrogens) and aromatic π-systems.

A core principle of crystal engineering is the use of robust and predictable supramolecular synthons—structural units formed by intermolecular interactions. researchgate.net The carboxylic acid–pyridine heterosynthon, typically an R22(7) ring motif formed by O–H···N and C–H···O hydrogen bonds, is one of the most reliable synthons in cocrystal formation. mdpi.comresearchgate.netrsc.org Studies have demonstrated the remarkable persistence of the hydroxyl···pyridine hydrogen bond even when a competing cyano acceptor is present, establishing a clear hierarchy of interactions that aids in predictive design. nih.govresearchgate.net

By choosing appropriate co-formers, the properties of the resulting crystalline material can be tuned. For example, using electron-withdrawing groups on a phthalonitrile (B49051) co-former can enhance its ability to form electron-donor-acceptor complexes via π-π stacking, which can be exploited in photocatalysis. nih.gov The application of external stimuli, such as an electric field, can even be used to reversibly switch the formation of a carboxylic acid–pyridine supramolecular heterosynthon, offering a path toward stimulus-responsive materials. rsc.org

Design of Self-Assembled Systems

The predictable non-covalent interactions inherent to 2-(Pyridin-4-yl)nicotinonitrile make it a promising building block for the bottom-up design of complex, self-assembled supramolecular systems. Self-assembly is driven by the spontaneous organization of molecules into stable, well-defined structures.

Pyridine-based molecules are frequently used to construct sophisticated architectures like nanotubes and metallacycles. rsc.orgnih.gov For example, pyridine-based amphiphiles have been shown to self-assemble in water to form nanotubes, with the dimensions and properties of the tubes being tunable by complexation with different guest molecules. nih.gov In other systems, the protonation of pyridine-diimine macrocycles with small amounts of acid can trigger a cooperative self-assembly mechanism, leading to the formation of mechanically robust, high-aspect-ratio nanotubes. nih.govchemrxiv.org

The combination of hydrogen bonding, π-π stacking, and other weak interactions can lead to the formation of one-dimensional chains or two-dimensional sheets, which then assemble into a final three-dimensional structure. rsc.org This hierarchical assembly process is fundamental to creating functional materials. By carefully designing the molecular components and controlling the assembly conditions, it is possible to direct the formation of specific supramolecular architectures with desired optical, electronic, or mechanical properties. rsc.orgrsc.org

Exploration of Biological Mechanisms and Molecular Targets Non Clinical Focus

Enzyme Inhibition Mechanisms

The inhibitory activity of 2-(Pyridin-4-yl)nicotinonitrile derivatives against various enzymes has been a significant area of investigation. These studies offer insights into how these compounds may modulate cellular processes by targeting specific enzymatic functions.

PIM-1 Kinase:

PIM-1 kinase, a serine/threonine kinase, is a known player in tumorigenesis, including in leukemia, lymphoma, and several solid tumors like prostate, colon, and liver cancers. nih.gov Its overexpression is linked to cell proliferation, apoptosis, and drug resistance. nih.gov Derivatives of this compound, specifically certain pyridine-quinoline hybrids, have been designed and synthesized as PIM-1 kinase inhibitors. nih.gov

Studies have shown that some of these compounds exhibit potent in-vitro anticancer activity against various cancer cell lines, including myeloid leukemia (NFS-60), liver (HepG-2), prostate (PC-3), and colon (Caco-2) cells, while showing low cytotoxicity against normal human lung fibroblast (Wi-38) cells. nih.govnih.gov For instance, compounds 4c and 4f from one study demonstrated significant PIM-1 kinase inhibitory activity with IC₅₀ values of 0.110 µM and 0.095 µM, respectively. nih.gov These compounds were also found to induce apoptosis and activate caspase 3/7 in cancer cell lines. nih.govnih.gov The mechanism of inhibition can be both competitive and non-competitive. nih.govresearchgate.net

| Compound | Target | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 4c | PIM-1 Kinase | 0.110 | Not Specified | nih.gov |

| 4f | PIM-1 Kinase | 0.095 | Not Specified | nih.gov |

| Pyridine-quinoline hybrids (general) | PIM-1 Kinase | Potent | Competitive and Non-competitive | nih.gov |

COX-2 Receptor:

Cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins (B1171923) from arachidonic acid, which are inflammatory mediators. nih.govnih.gov Inhibition of COX-2 is a key mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While direct studies on this compound's effect on COX-2 are not extensively detailed in the provided results, the anti-inflammatory properties of related pyridine (B92270) derivatives suggest a potential interaction with the COX pathway. nih.gov The inhibition of COX-2 can lead to a reduction in inflammation and pain. nih.gov

Acetylcholinesterase:

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Certain pyridine derivatives have been designed and synthesized as cholinesterase inhibitors. nih.gov For example, a study on pyridine derivatives with a carbamic or amidic function showed potent inhibition of human AChE (hAChE). nih.gov One such carbamate, compound 8 , was identified as a potent hAChE inhibitor with an IC₅₀ of 0.153 ± 0.016 μM. nih.gov Molecular docking studies indicated that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, suggesting a mixed inhibition mechanism. nih.gov

Receptor Binding Mechanisms

The interaction of this compound derivatives with specific receptors is another crucial aspect of their biological activity.

A2A Adenosine (B11128) Receptor Antagonists:

The adenosine A2A receptor is implicated in various physiological processes, including immunosuppression and the regulation of neurotransmitter release. nih.govwikipedia.org Antagonists of the A2A receptor are being investigated for their therapeutic potential, particularly in neurodegenerative disorders like Parkinson's disease. wikipedia.org Research has focused on designing novel dual antagonists for both A2A and A1 adenosine receptors. nih.gov For instance, a series of 1H-pyrazolo[3,4-d]pyrimidin-6-amine core scaffold derivatives were synthesized and evaluated for their binding affinity to the human A2A receptor. nih.gov The structure-activity relationship (SAR) studies revealed that the position of the nitrogen atom on the pyridyl ring significantly affects the compound's activity. nih.gov The mechanism of action for A2A receptor antagonists in Parkinson's disease is thought to involve the modulation of GABA release and the enhancement of postsynaptic responses to dopamine. wikipedia.org

Antioxidant Mechanisms

The ability of compounds to counteract oxidative stress by neutralizing free radicals is a key area of research.

Free Radical Scavenging Pathways:

Free radicals are highly reactive molecules that can cause cellular damage, contributing to various chronic diseases. nih.gov Antioxidants mitigate this damage by scavenging these radicals. medcraveonline.com The antioxidant activity of pyrimidine (B1678525) derivatives, a class to which this compound belongs, has been evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. medcraveonline.comresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. medcraveonline.com Studies on various pyrimidine derivatives have demonstrated their potential as free radical scavengers. nih.govresearchgate.net The mechanism often involves the donation of a hydrogen atom from the antioxidant molecule to the free radical, thereby neutralizing it and terminating the radical chain reaction. frontiersin.org Computational studies have also been employed to understand the antioxidant mechanisms, such as the single-electron transfer followed by proton transfer (SET-PT) pathway. frontiersin.org

DNA/RNA Interaction Mechanisms

The interaction of small molecules with genetic material can have profound biological consequences. While specific studies detailing the interaction of this compound with DNA or RNA are limited in the provided search results, research on related pyridine-benzimidazole-based copper complexes offers some insights. These complexes have been shown to bind strongly to DNA, primarily through intercalation, where the planar aromatic rings of the ligand stack between the base pairs of the DNA double helix. nih.gov This interaction can lead to DNA damage, cell cycle arrest, and apoptosis. nih.gov Furthermore, mobile group II introns, which are retrotransposable elements, utilize base-pairing interactions between the intron RNA and the target DNA for their insertion. nih.gov This highlights a potential, though not directly demonstrated, mechanism for RNA-DNA interaction that could be relevant for structurally similar compounds.

Protein Kinase Inhibition Pathways

Beyond PIM-1, the broader inhibition of protein kinases is a significant therapeutic strategy, particularly in oncology. Protein kinases are crucial for cell signaling pathways that control cell growth, proliferation, and differentiation. ekb.eg Pyridine-containing compounds are prevalent in the backbones of many anticancer drugs and PIM-1 inhibitors. researchgate.net The inhibition of protein kinases can disrupt the aberrant signaling that drives tumor growth and progression. researchgate.net For example, pyridinylimidazoles have been identified as dual inhibitors of p38α mitogen-activated protein kinase and glycogen (B147801) synthase kinase 3β (GSK3β), both of which are potential targets for neurodegenerative diseases. nih.gov The inhibition of these kinases can have additive or synergistic therapeutic effects. nih.gov

Mechanistic Insights into Anti-inflammatory Activity at the Molecular Level

The anti-inflammatory properties of pyridine derivatives are thought to be mediated through several molecular mechanisms. nih.gov As discussed, the inhibition of COX-2 is a primary pathway, reducing the production of pro-inflammatory prostaglandins. nih.govnih.gov Additionally, the antioxidant activity of these compounds contributes to their anti-inflammatory effects by mitigating oxidative stress, which is a key component of the inflammatory response. nih.govresearchgate.net Dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX) pathways is an emerging strategy to develop safer anti-inflammatory agents, as it can reduce the formation of both prostaglandins and leukotrienes, another class of inflammatory mediators. nih.gov The ability of some pyridine derivatives to inhibit protein kinases involved in inflammatory signaling pathways further underscores their potential as anti-inflammatory agents. nih.gov

Applications in Advanced Materials and Catalysis

Nonlinear Optical (NLO) Materials

Organic materials with significant third-order nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical signal processing and optical limiting. ias.ac.in The NLO response in organic molecules is often associated with a donor-π-acceptor (D-π-A) structure that facilitates intramolecular charge transfer. Pyridine (B92270) and its derivatives are known to exhibit good nonlinearity due to their D-π-A arrangement and extended π-conjugated systems. ias.ac.in

While direct experimental data on the NLO properties of 2-(Pyridin-4-yl)nicotinonitrile are not extensively documented in the reviewed literature, the general characteristics of similar pyridine and pyrimidine-based molecules suggest its potential as an NLO material. nih.gov The structure of this compound, with the electron-donating pyridine ring and the electron-withdrawing nitrile group, creates a push-pull system that is a key feature for third-order NLO activity. mdpi.com Theoretical calculations on related pyridine derivatives have shown that the interaction of the electron cloud with an external electric field can lead to an asymmetric electronic distribution, enhancing the molecular polarizability and the resulting third-order optical nonlinearity. ias.ac.in For instance, studies on other pyrimidine (B1678525) derivatives have demonstrated that the crystalline environment can significantly enhance NLO behavior. nih.gov

The third-order NLO properties of various organic compounds, including those with structures analogous to this compound, have been investigated using techniques like the Z-scan method. mdpi.comrsc.org These studies reveal that modifications to the molecular structure, such as the addition of different functional groups, can tune the NLO response, causing transitions between reverse saturable absorption and saturable absorption. mdpi.com

Table 1: Factors Influencing NLO Properties in Pyridine-Based Systems

| Factor | Description | Potential Impact on this compound |

| π-Conjugation Length | The extent of the delocalized electron system. | The bipyridine-like structure provides a significant conjugated pathway. |

| Donor-Acceptor Groups | The presence of electron-donating and electron-withdrawing groups. | The pyridine ring acts as a donor and the nitrile group as an acceptor, creating a push-pull system. mdpi.com |

| Dimensionality and Orientation | The three-dimensional arrangement of the molecule in a material. | Crystalline packing and intermolecular interactions would play a crucial role. nih.gov |

Further experimental and computational studies are needed to quantify the specific NLO coefficients of this compound and to fully assess its potential for applications in NLO devices.

Fluorescent Probes and Chemosensors

The pyridine moiety within this compound makes it a candidate for the development of fluorescent probes and chemosensors. The nitrogen atom in the pyridine ring can act as a binding site for various analytes, leading to changes in the molecule's photophysical properties.

Pyridine-containing compounds have been explored for their ability to act as anion sensors. mdpi.com The sensing mechanism often relies on the interaction of the anion with the pyridine ring, which can modulate the electronic properties of the molecule and, consequently, its fluorescence. For example, 4-(pyrrol-1-yl)pyridine has been shown to be an effective sensor for nitrite (B80452) ions. mdpi.com While direct studies on this compound as an anion sensor are limited, the presence of the pyridyl group suggests a potential for similar applications. The interaction with an anion could occur through hydrogen bonding or by inducing changes in the supramolecular aggregation of the compound, leading to a detectable optical response. mdpi.com

The detection of biothiols is another area where fluorescent probes are of significant interest. While specific applications of this compound for biothiol sensing have not been reported, the general principles of designing such sensors often involve a reactive site that can selectively interact with thiols.

The nitrogen atom on the pyridine ring of this compound can be protonated in acidic conditions, leading to changes in its electronic structure and, consequently, its fluorescence properties. This phenomenon, known as acidochromism or pH-responsive fluorescence, has been observed in various pyridine-based compounds. researchgate.netnih.gov

Studies on isomeric fluorescent probes, 3-(4-dimethylamino-phenyl)-2-pyridin-3-yl-acrylonitrile and 3-(4-dimethylamino-phenyl)-2-pyridin-4-yl-acrylonitrile, have demonstrated their potential as pH sensors. researchgate.net These molecules exhibit a ratiometric fluorescence response to changes in pH, with their emission colors shifting in acidic environments. This allows for colorimetric detection of pH changes, even by the naked eye. researchgate.net The protonation of the pyridine nitrogen alters the intramolecular charge transfer characteristics of the molecule, which is responsible for the observed change in fluorescence. nih.gov Given the structural similarity, this compound is expected to exhibit similar pH-responsive behavior, making it a potential candidate for the development of pH-sensitive fluorescent materials. researchgate.netnih.gov The reversible nature of this protonation would also allow for the creation of reusable pH sensors. nih.gov

Table 2: pH-Responsive Fluorescence in Pyridine-Based Probes

| Compound | pH Range | Emission Change | Reference |

| 3-(4-dimethylamino-phenyl)-2-pyridin-3-yl-acrylonitrile | 1.85–2.75 | Ratiometric shift | researchgate.net |

| 3-(4-dimethylamino-phenyl)-2-pyridin-4-yl-acrylonitrile | 2.65–4.17 | Ratiometric shift | researchgate.net |

| Poly(p-pyridinium phenylene ethynylene)s | Acidic (HCl addition) | Decreased and red-shifted fluorescence | nih.gov |

| Poly(p-pyridinium phenylene ethynylene)s | Basic (NaOH addition) | Increased fluorescence | nih.gov |

Optoelectronic Devices (e.g., PLEDs, Organic Light-Emitting Diodes (OLEDs))

The development of organic materials for optoelectronic devices, such as polymer light-emitting diodes (PLEDs) and organic light-emitting diodes (OLEDs), is a rapidly advancing field. While direct applications of this compound in such devices are not well-documented, the properties of related compounds suggest its potential. For instance, computational studies on octaphyrin derivatives containing cyano moieties have indicated their suitability as n-type materials for OLEDs. frontiersin.org The presence of the electron-withdrawing cyano group in this compound could impart favorable electron-transporting properties, which are crucial for the performance of OLEDs. frontiersin.org

Furthermore, coordination polymers incorporating pyridine and quinoline-derived ligands have been synthesized and shown to exhibit photoluminescence. mdpi.com These materials often display high thermal stability, which is a desirable characteristic for components in OLEDs. mdpi.com The ability of the pyridine nitrogen in this compound to coordinate with metal ions could allow for its incorporation into such luminescent coordination polymers.

Catalytic Applications in Organic Synthesis

In the realm of organic synthesis, nicotinonitrile derivatives are frequently utilized as versatile building blocks or synthons for the construction of more complex heterocyclic compounds. nih.govacs.org The reactivity of the nitrile group and the pyridine ring allows for a variety of chemical transformations.

Several studies have reported the use of nicotinonitrile derivatives as precursors in multi-component reactions to synthesize a range of biologically active molecules. nih.gov For example, nicotinonitriles have been used as scaffolds to build novel antineoplastic agents. nih.gov The general synthetic utility involves the condensation of nicotinonitriles with other reagents to form fused ring systems or to introduce new functional groups. acs.org

While this compound itself has not been reported as a catalyst, its structural motifs are present in ligands used in catalysis. For example, pyridine-based ligands are widely used in coordination chemistry to create catalysts for various organic transformations. nih.gov The synthesis of certain pyridine derivatives has been achieved using zeolite catalysts in three-component condensation reactions. nih.gov Additionally, palladium-catalyzed synthesis is a common method for creating substituted quinolines and other heterocyclic systems. nih.gov

Table 3: Role of Nicotinonitrile Derivatives in Organic Synthesis

| Reaction Type | Role of Nicotinonitrile Derivative | Product | Reference |

| Multicomponent Reaction | Scaffold/Building Block | Novel antineoplastic agents | nih.gov |

| Condensation Reaction | Synthon | Fused heterocyclic compounds | acs.org |

| Base-mediated Condensation | Precursor | Pyrimidine-based tripyridyl ligand | rsc.org |

Photo-curable Assembly and Thermal Recording Materials

The application of this compound in photo-curable assemblies and thermal recording materials is an area that remains largely unexplored. Photo-curable resins are widely used in applications such as 3D printing, adhesives, and coatings. rsc.orgresearchgate.net These resins typically consist of monomers, oligomers, and a photoinitiator that triggers polymerization upon exposure to light. epo.org While various acrylate (B77674) and methacrylate (B99206) monomers are commonly used, the incorporation of specific functional molecules can impart desired properties to the cured material. epo.orggoogle.com The pyridine and nitrile functionalities of this compound could potentially be leveraged to modify the properties of such resins, for example, by influencing their thermal stability or refractive index.

Thermal recording materials rely on a color-forming reaction that is initiated by heat. These systems often comprise a chromogenic material and a developer. While specific pyridyl compounds have been mentioned in the context of thermal recording materials, the direct use of this compound has not been reported.

Agricultural Chemical Leads (e.g., Herbicides, Pesticides from general pyridine/nitrile chemistry)

The foundational chemical structures of pyridine and nitrile are pivotal in the development of modern agrochemicals. researchgate.net These chemical motifs are present in a wide array of commercially successful and investigational herbicides, pesticides, and fungicides. researchgate.netnih.gov The electronic properties and structural versatility of the pyridine ring, combined with the reactivity of the nitrile group, allow for the fine-tuning of biological activity, selectivity, and environmental persistence. researchgate.netnumberanalytics.comresearchgate.net

The pyridine ring, an ionizable nitrogen-containing heterocycle, offers advantages in molecular design by potentially enhancing a compound's activity and modifying its toxicological profile in mammals. researchgate.net Its solubility and hydrophobicity characteristics, which are greater than those of a benzene (B151609) ring, can improve the uptake and translocation of the pesticide within the target organism. researchgate.net The nitrile group, on the other hand, is a versatile functional group that can be a key pharmacophore or a synthetic intermediate for creating more complex and potent agrochemicals. numberanalytics.comalzchem.com

Research into pyridine and nitrile derivatives has led to the discovery of numerous compounds with significant agricultural applications. nih.gov For instance, many pesticides containing a pyridine moiety have been successfully commercialized, including the herbicide nicosulfuron (B1678754) and the insecticide imidacloprid. sci-hub.box

Herbicidal Leads

Derivatives of nicotinic acid, a pyridine-based natural product, have been a fruitful area of research for new herbicides. sci-hub.boxusda.gov Scientists have synthesized series of N-(arylmethoxy)-2-chloronicotinamides, which have demonstrated significant herbicidal activity. usda.gov One such compound, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, showed excellent herbicidal effects against duckweed with an IC50 value of 7.8 µM, a significantly lower concentration than the commercial herbicide clomazone (B1669216) (125 µM). usda.gov

Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from 2-chloronicotinic acid, have shown promising herbicidal activity, particularly against monocotyledonous weeds like bentgrass. mdpi.com The compound 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibited activity comparable to the commercial herbicides clomazone and flumioxazin. mdpi.com

The nitrile group is also a key feature in several herbicides. For example, 2,6-Dichlorobenzonitrile is the active ingredient in the herbicide Dichlobenil. alzchem.com

Table 1: Examples of Pyridine and Nitrile-Based Herbicidal Leads

| Compound Name/Class | Target Weed(s) | Reported Activity | Reference(s) |

|---|---|---|---|

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Duckweed | IC50 = 7.8 µM | usda.gov |

| 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Bentgrass | Activity comparable to clomazone and flumioxazin | mdpi.com |

| Dichlobenil (from 2,6-Dichlorbenzonitrile) | General herbicide | Commercial herbicide | alzchem.com |

| Nicotinic acid derivatives | Annual or perennial weeds | Effective at low doses from pre-emergence to growth | google.com |

Pesticidal Leads

The pyridine scaffold is a cornerstone of many modern insecticides. growingscience.comresearchgate.net Neonicotinoids, such as acetamiprid (B1664982) and imidacloprid, which contain a pyridine ring, are widely used for their systemic control of sucking insects. researchgate.netacs.org Research has also focused on synthesizing novel pyridine derivatives with enhanced insecticidal properties.

One study investigated a series of pyridine derivatives for their efficacy against the cowpea aphid (Aphis craccivora). growingscience.com Among the tested compounds, 2-(pyridin-2-ylthio)acetonitrile demonstrated the highest toxicity. growingscience.com Another study synthesized a series of partially hydrogenated isoquinolines (a class of pyridine derivatives) and tested their toxicity against Aphis gossypii. acs.org Several of the new compounds exhibited toxicological activity comparable to the commercial insecticide acetamiprid. acs.org

Nicotinonitrile derivatives have also been explored for their molluscicidal activity against land snails. nih.gov In one study, nicotinonitrile-2-thiolate salts showed good mortality rates against M. cartusiana. nih.gov

Table 2: Examples of Pyridine and Nitrile-Based Pesticidal Leads

| Compound Name/Class | Target Pest(s) | Reported Activity | Reference(s) |

|---|---|---|---|

| 2-(pyridin-2-ylthio)acetonitrile | Cowpea aphid (Aphis craccivora) | Most potent in a series of tested pyridine derivatives | growingscience.com |

| Partially hydrogenated isoquinolines | Aphis gossypii | Activity comparable to acetamiprid | acs.org |

| Nicotinonitrile-2-thiolate salts | Land snails (M. cartusiana) | Good mortality rates | nih.gov |

| N-morpholinium 7,7-dimethyl-3-cyano-4-(4′-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate | Cowpea aphid (Aphis craccivora) | ~4-fold more active than acetamiprid | acs.org |

| (2-Chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile | General pesticide | Potential for insecticidal, fungicidal, and herbicidal properties | ontosight.ai |

The consistent success in discovering potent herbicides and pesticides based on the pyridine and nitrile frameworks underscores the potential of compounds like this compound as leads for novel agrochemicals. The combination of two bioactive heterocyclic and functional groups in one molecule presents a promising strategy for the development of the next generation of crop protection agents.

Structure Activity/property Relationship Sar/spr Analysis

Correlation of Substituent Effects with Synthetic Yields and Selectivity

The synthesis of 2-(Pyridin-4-yl)nicotinonitrile and its derivatives is often achieved through multi-component reactions. The yields and selectivity of these reactions are influenced by the nature of the substituents on the reacting molecules.

In the synthesis of various nicotinonitrile derivatives, the choice of starting materials and reaction conditions plays a crucial role in determining the outcome. For instance, a one-step synthesis of new naphthyl-2(1H)-pyridinone derivatives, which are related to nicotinonitriles, has been shown to be efficient, providing high yields. chem-soc.si The reaction of 1-acetylnaphthalene, an aromatic aldehyde, ethyl cyanoacetate (B8463686), and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) can lead to the formation of diaryl-3-cyano-1H-pyridinone derivatives. chem-soc.si Subsequent reactions of these pyridinones, for example with phosphorus oxychloride, can yield chloro derivatives, demonstrating how substituent changes can beget further structural diversification with varying yields. chem-soc.si

Similarly, the synthesis of 2-chloro-nicotinonitrile derivatives has been achieved with good yields (73-74%) through the reaction of nicotinonitrile precursors with a mixture of POCl3 and PCl5. nih.gov These chloro derivatives serve as versatile intermediates for the synthesis of a variety of other substituted nicotinonitriles. nih.gov For example, their reaction with octylamine (B49996) can produce 2,2'-(octylazanediyl)bis(nicotinonitrile) derivatives in yields of 60-66%. nih.gov

The synthesis of multi-substituted pyridines from ylidenemalononitriles also demonstrates the impact of substituents on reaction yields. Following a general procedure, various 2-(benzylamino)nicotinonitrile (B1269758) derivatives have been synthesized with high yields, often exceeding 90%. nih.gov For example, the synthesis of 2-(benzylamino)-4-(4-methoxyphenyl)nicotinonitrile and 2-(benzylamino)-4-(4-nitrophenyl)nicotinonitrile resulted in yields of 95% and 99%, respectively. nih.gov

Table 1: Synthetic Yields of Selected this compound Derivatives

| Compound Name | Substituents | Yield (%) | Reference |

| 2-Chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | 4-(4-chlorophenyl), 6-(naphthalen-1-yl) | 74 | nih.gov |

| 2-Chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile | 6-(naphthalen-1-yl), 4-(thiophen-2-yl) | 73 | nih.gov |

| 2,2'-(Octylazanediyl)bis(4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile) | 4-(4-chlorophenyl), 6-(naphthalen-1-yl), octylazanediyl bridge | 66 | nih.gov |

| 2,2'-(Octylazanediyl)bis(6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile) | 6-(naphthalen-1-yl), 4-(thiophen-2-yl), octylazanediyl bridge | 60 | nih.gov |

| 2-(Benzylamino)-4-(4-methoxyphenyl)nicotinonitrile | 4-(4-methoxyphenyl), 2-benzylamino | 95 | nih.gov |

| 2-(Benzylamino)-4-(4-nitrophenyl)nicotinonitrile | 4-(4-nitrophenyl), 2-benzylamino | 99 | nih.gov |

| 2-(Benzylamino)-5-((4-methoxyphenyl)thio)-4-(naphthalen-2-yl)nicotinonitrile | 4-(naphthalen-2-yl), 5-((4-methoxyphenyl)thio), 2-benzylamino | 94 | nih.gov |

| 2-(Benzylamino)-4-methyl-5-((4-nitrophenyl)thio)nicotinonitrile | 4-methyl, 5-((4-nitrophenyl)thio), 2-benzylamino | 99 | nih.gov |

| 2-(Benzylamino)-4-methyl-5-((2,2,2-trifluoroethyl)thio)nicotinonitrile | 4-methyl, 5-((2,2,2-trifluoroethyl)thio), 2-benzylamino | 72 | nih.gov |

Influence of Structural Modifications on Photophysical Characteristics

The photophysical properties of this compound and its analogs are highly sensitive to structural modifications, including the introduction of various substituents and changes in the solvent environment. These modifications can significantly alter the absorption and emission spectra, as well as the fluorescence quantum yield.

For a series of 2-oxonicotinonitrile derivatives, the nature of the substituent at the fourth position of the pyridine (B92270) ring has a profound effect on their photophysical properties. nih.gov The introduction of an electron-withdrawing group, such as a cyano group, leads to a significant increase in the fluorescence quantum yield, reaching up to 85% in acetic acid solution. nih.gov Conversely, an electron-donating substituent at the same position causes a sharp decrease in the fluorescence efficiency. nih.gov The solvent also plays a crucial role; for instance, changing the solvent from acetonitrile (B52724) to acetic acid generally results in a hypsochromic (blue) shift of the absorption maxima, while using pyridine leads to a bathochromic (red) shift. nih.gov

The position of the absorption and fluorescence maxima is also dictated by the electronic nature of the substituents. Compounds with acceptor substituents that have a conjugation effect exhibit bathochromic shifts in both their absorption and emission spectra compared to those with other substituents. nih.gov For example, derivatives with a nitro group, a strong electron-withdrawing group, can exhibit intramolecular charge transfer states which influence their photophysical behavior. nih.gov

In the case of 1,4-dihydropyridines, which share a structural resemblance to the reduced form of the pyridine ring in some derivatives, the substituents at the 3,5-positions (such as ethoxycarbonyl, acetyl, or nitrile groups) and at other positions of the ring have been correlated with the absorption maxima of the long-wavelength band. rsc.org These effects are attributed to a combination of steric and electronic factors. rsc.org

Table 2: Photophysical Properties of Substituted 2-Oxonicotinonitrile Derivatives in Different Solvents

| Compound | Substituent at C4 | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |

| 1a | H | Acetonitrile | 335 | 385 | 23 | nih.gov |

| 1a | H | Acetic Acid | 329 | 386 | 27 | nih.gov |

| 1a | H | Pyridine | 346 | 390 | 1 | nih.gov |

| 1b | CH3 | Acetonitrile | 338 | 386 | 1 | nih.gov |

| 1b | CH3 | Acetic Acid | 323 | 379 | 1 | nih.gov |

| 1b | CH3 | Pyridine | 338 | 385 | <1 | nih.gov |

| 1f | CN | Acetonitrile | 366 | 431 | 64 | nih.gov |

| 1f | CN | Acetic Acid | 366 | 431 | 85 | nih.gov |

| 1f | CN | Pyridine | 384 | 437 | 1 | nih.gov |

Elucidation of Structural Features Governing Intermolecular Interactions

The solid-state architecture and crystal packing of this compound and its derivatives are governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions are crucial in determining the supramolecular assembly of the molecules.

In the crystal structures of chloropyridinecarbonitriles, isomers of this compound, offset face-to-face π-stacking interactions are observed. nih.gov Furthermore, intermolecular C-H···N interactions involving both the nitrile nitrogen and the pyridine nitrogen play a significant role in the packing of these molecules in the solid state. nih.gov The relative orientation of the chloro and nitrile substituents can influence the nature of these interactions, leading to different packing arrangements. nih.gov

The presence of hydrogen bond donors and acceptors in the structure can lead to the formation of specific hydrogen bonding networks. For instance, in coordination compounds containing a related 2-{[(2-methoxyphenyl)imino]methyl}phenol ligand, the solid-state architecture is dominated by hydrogen bonding and π-π stacking interactions, resulting in one-dimensional ladder-like structures. nih.gov The combination of these interactions leads to significant dimerization energies. nih.gov

The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a key feature. nih.govresearchgate.net However, the hydrogen-bonding ability of the pyridine ring can be influenced by the presence of other functional groups and their interactions. For example, in protonated nicotine, the charge on the nearby pyrrolidinium (B1226570) ring can diminish the hydrogen-bonding capacity of the pyridine nitrogen. nih.gov The formation of π-π stacking interactions between pyridine rings can also occur, particularly at higher concentrations. researchgate.net

Impact of Structural Variations on Biological Mechanism of Action

Structural modifications of the this compound scaffold have a profound impact on its biological activity and mechanism of action. The pyridine ring is a common motif in many biologically active compounds and FDA-approved drugs due to its ability to form hydrogen bonds and its favorable physicochemical properties. nih.govnih.gov

For nicotinonitrile derivatives, the introduction of different substituents can lead to a range of biological activities, including anticancer and antimicrobial effects. chem-soc.sinih.gov For instance, certain nicotinonitrile derivatives containing a 2-naphthyl moiety have shown cytotoxic activity against cancer cell lines. nih.gov The antiproliferative activity of these compounds is often related to the nature and position of various functional groups. nih.govnih.gov

A structure-activity relationship (SAR) analysis of various pyridine derivatives has revealed that the presence of -OMe, -OH, -C=O, and -NH2 groups can enhance their antiproliferative activity. nih.govnih.gov In contrast, the presence of halogen atoms or bulky groups may lead to lower activity. nih.govnih.gov For example, in a series of podophyllotoxin (B1678966) analogs, increasing the bulk at the C-4 position was found to decrease potency against human cancer cells. digitellinc.com

The mechanism of action can also be altered by structural changes. For example, subtle structural modifications to the podophyllotoxin core, such as methylation on the aromatic ring and stereospecific glycosylation, can switch the mechanism from tubulin inhibition to DNA topoisomerase inhibition. digitellinc.com

In the context of nicotinonitrile derivatives, specific structural features have been associated with potent biological activity. For example, in a series of compounds designed as A2A adenosine (B11128) receptor antagonists, the presence of a furan (B31954) group was found to be beneficial for high affinity. acs.org In another study on antifibrotic agents, certain ethyl nicotinate (B505614) derivatives showed potent activity, with the substitution pattern on the carbamoyl (B1232498) moiety playing a key role. nih.govmdpi.com

The antiproliferative activity of some nicotinonitrile derivatives has been attributed to their ability to form hydrogen bonds with target proteins. For example, the keto-enol tautomerism in certain derivatives can facilitate hydrogen bonding with the pyridine group, contributing to their cytotoxic effects. nih.gov

Future Research Directions and Unexplored Potential

Exploration of New Chemical Transformations and Functionalizations

The functionalization of the 2-(Pyridin-4-yl)nicotinonitrile core is a critical area for future investigation. By introducing various substituents onto the pyridine (B92270) rings, researchers can modulate the compound's electronic, steric, and physicochemical properties. mdpi.com This allows for the fine-tuning of its biological activity or material characteristics. Studies on related nicotinonitrile derivatives have demonstrated that reactions with reagents like phosphorus oxychloride and hydrazine (B178648) hydrate (B1144303) can yield building blocks for a diverse range of heterocyclic compounds. nih.govresearchgate.net Future work will likely explore a wider array of chemical transformations to create libraries of novel derivatives with enhanced properties. nih.govnih.gov

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry is becoming an indispensable tool in modern chemical research. Advanced computational methods, such as Density Functional Theory (DFT), can be employed to predict the molecular structure, electronic properties, and reactivity of this compound and its derivatives. These theoretical calculations can provide valuable insights that guide experimental work, saving time and resources. For example, molecular docking studies have been used to predict the binding affinities of similar pyridine derivatives with biological targets, offering a glimpse into their potential mechanisms of action. cncb.ac.cnacs.org Future research will likely see more sophisticated computational models being used to design molecules with specific, desired properties from the ground up.

Integration with Emerging Technologies (e.g., Artificial Intelligence for drug/material design)

Expanding Applications in Niche Areas of Materials Science

While pyridine derivatives have been extensively studied for their biological activities, their potential in materials science remains an area ripe for exploration. The unique electronic and structural properties of compounds like this compound could make them suitable for applications in organic electronics, such as in the development of novel semiconductors or light-emitting materials. The ability of the pyridine rings to participate in pi-stacking interactions and coordinate with metal ions could also be exploited in the design of new sensors, catalysts, or porous materials. mdpi.com Future research will likely focus on synthesizing and characterizing novel materials based on this versatile scaffold.

Deeper Mechanistic Probing of Biological Interactions at the Atomic Level

To fully realize the therapeutic potential of this compound and its derivatives, a detailed understanding of their interactions with biological targets at the atomic level is crucial. ontosight.ai Techniques such as X-ray crystallography and high-resolution nuclear magnetic resonance (NMR) spectroscopy can provide precise information about how these molecules bind to proteins or other biomolecules. nih.gov This knowledge is invaluable for structure-based drug design, allowing for the rational optimization of lead compounds to improve their potency and selectivity. nih.gov Molecular docking studies on related pyridine derivatives have already suggested potential binding modes with enzymes like acetylcholinesterase, highlighting the importance of such investigations. nih.gov

Q & A

Q. What are the established synthetic routes for 2-(Pyridin-4-yl)nicotinonitrile, and what are their limitations?

Synthesis of nicotinonitrile derivatives typically involves multi-step protocols. For example, substituted nicotinonitriles are synthesized via cyclocondensation reactions using aromatic aldehydes, malononitrile, and ammonium acetate under reflux conditions in ethanol or toluene . However, limitations include:

- Use of hazardous solvents (e.g., benzene, toluene) requiring strict safety protocols.

- Low yields (40–60%) due to side reactions, such as hydrolysis of nitrile groups under acidic conditions .

- Transition metal contamination from catalysts like Fe₃O₄ or graphene oxide, complicating purification .

Advanced methods, such as ultrasound-assisted synthesis or ionic liquid-mediated reactions, may improve efficiency but require specialized equipment .

Q. How can the structure of this compound be confirmed experimentally?

Structural validation relies on spectroscopic and analytical techniques:

- 1H/13C NMR : Peaks at δ 6.28–8.42 ppm (aromatic protons) and δ 85–162 ppm (carbon environments) confirm the pyridine core and substituents .

- FT-IR : A sharp peak near 2220 cm⁻¹ indicates the presence of the nitrile group (-C≡N) .

- Elemental Analysis : Matches between calculated and observed C, H, N values (e.g., ±0.3% deviation) confirm purity .

- X-ray Crystallography : While not directly available for this compound, similar nicotinonitriles show bond lengths of ~1.34 Å for C≡N and dihedral angles <10° between aromatic rings .

Q. What preliminary biological screening methods are suitable for assessing its bioactivity?

Initial screening often involves:

- Enzyme Inhibition Assays : Testing against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates (e.g., p-nitrophenyl phosphate) .

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with zone-of-inhibition measurements .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from reaction conditions:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve nitrile stability compared to ethanol, reducing hydrolysis .

- Catalyst Optimization : Replacing traditional Lewis acids with immobilized catalysts (e.g., Fe₃O4@SiO₂) reduces metal leaching and improves recyclability .

- Reaction Monitoring : Real-time HPLC or GC-MS can identify intermediates and optimize reaction times to minimize byproducts .

Q. What strategies enhance the compound’s bioavailability for pharmacological studies?

- Derivatization : Introducing hydrophilic groups (e.g., -OH, -COOH) at the pyridine ring’s para position improves solubility .

- Formulation : Nanoencapsulation with PLGA polymers or liposomes enhances cellular uptake and reduces off-target effects .

- Prodrug Design : Masking the nitrile group as a thioamide or ester can improve metabolic stability .

Q. How does the electronic environment of substituents influence reactivity?

- Electron-Withdrawing Groups (EWGs) : Substituents like -CF₃ or -NO₂ increase electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Steric Effects : Bulky groups at position 6 hinder regioselective reactions, requiring directing groups (e.g., -Br) to control functionalization .

DFT calculations (e.g., HOMO-LUMO gaps) can predict reactivity trends for tailored modifications .

Q. How to address conflicting bioactivity data across studies?

- Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) and multiple cell lines to rule out cell-specific effects .

- Target Selectivity Profiling : Use kinase inhibitor panels or proteome-wide affinity chromatography to identify off-target interactions .

- Metabolite Analysis : LC-MS/MS can detect degradation products (e.g., hydrolysis to carboxylic acids) that may skew activity data .

Methodological Challenges

Q. What analytical techniques resolve structural ambiguities in complex reaction mixtures?

- 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic signals and confirms coupling patterns .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular formulae (e.g., m/z 245.0821 for C₁₂H₈N₃) .

- X-ray Photoelectron Spectroscopy (XPS) : Identifies oxidation states of heteroatoms (e.g., sulfur in thioether derivatives) .

Q. How to optimize reaction conditions for scalability?

- Flow Chemistry : Continuous flow systems reduce reaction times (e.g., from 15 h to 2 h) and improve heat transfer for exothermic steps .

- Green Solvent Screening : Replace toluene with cyclopentyl methyl ether (CPME) or 2-MeTHF to meet sustainability goals .

- DoE (Design of Experiments) : Statistical optimization of temperature, catalyst loading, and stoichiometry maximizes yield .

Safety and Environmental Considerations

Q. What safety protocols are critical given limited toxicity data?

- Acute Toxicity Testing : Follow OECD Guideline 423 for oral LD₅₀ determination in rodents .

- Ecotoxicity Assessment : Use Daphnia magna or algal growth inhibition tests to evaluate environmental risks .